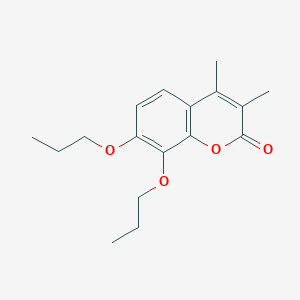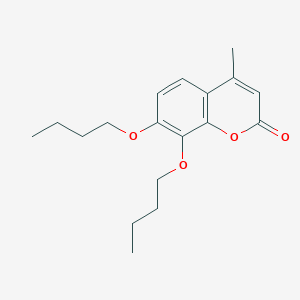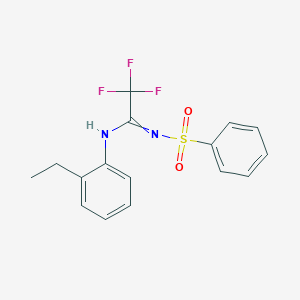![molecular formula C20H16N2O4S B284088 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a chemical compound with potential applications in scientific research. This compound is also known as CYCLOPS, which stands for "cyclopentenone prostaglandin synthase inhibitor." CYCLOPS has been synthesized using a variety of methods, and its mechanism of action has been studied extensively. In
科学研究应用
CYCLOPS has potential applications in scientific research, particularly in the field of prostaglandin synthesis. Prostaglandins are lipid compounds that play important roles in inflammation, pain, and fever. CYCLOPS has been shown to inhibit the synthesis of prostaglandins by blocking the activity of cyclopentenone prostaglandin synthase. This makes CYCLOPS a potential therapeutic target for the treatment of inflammatory diseases, such as arthritis and asthma.
作用机制
The mechanism of action of CYCLOPS involves the inhibition of cyclopentenone prostaglandin synthase, an enzyme that is involved in the synthesis of prostaglandins. CYCLOPS binds to the active site of the enzyme, preventing it from catalyzing the formation of prostaglandins. This results in a decrease in the levels of prostaglandins, which can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CYCLOPS has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that CYCLOPS inhibits the production of prostaglandins in a dose-dependent manner. In addition, CYCLOPS has been shown to reduce the expression of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In vivo studies have also demonstrated the anti-inflammatory effects of CYCLOPS, with reductions in paw edema and leukocyte infiltration observed in animal models of inflammation.
实验室实验的优点和局限性
One advantage of using CYCLOPS in lab experiments is its specificity for cyclopentenone prostaglandin synthase. This allows researchers to study the effects of inhibiting this enzyme specifically, without affecting other pathways involved in prostaglandin synthesis. However, one limitation of using CYCLOPS is its relatively low potency compared to other prostaglandin synthesis inhibitors. This means that higher concentrations of CYCLOPS may be required to achieve the desired effects in lab experiments.
未来方向
There are several future directions for CYCLOPS research. One area of interest is the development of more potent CYCLOPS analogs, which could be used in the development of new anti-inflammatory drugs. Another area of interest is the study of the effects of CYCLOPS on other pathways involved in inflammation and pain. Finally, the potential use of CYCLOPS in the treatment of other diseases, such as cancer, could also be explored.
Conclusion:
In conclusion, CYCLOPS is a chemical compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. CYCLOPS has the potential to be a valuable tool in the study of prostaglandin synthesis and the development of new anti-inflammatory drugs.
合成方法
CYCLOPS has been synthesized using a variety of methods, including the reaction of 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid with 4-methyl-2-oxo-2H-chromene-7-carbonyl chloride in the presence of a base. This reaction results in the formation of CYCLOPS as a yellow solid. Other methods of synthesis have also been reported in the literature.
属性
分子式 |
C20H16N2O4S |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C20H16N2O4S/c1-11-7-19(24)26-16-8-12(5-6-13(11)16)25-10-18(23)22-20-15(9-21)14-3-2-4-17(14)27-20/h5-8H,2-4,10H2,1H3,(H,22,23) |
InChI 键 |
BTOUYIPZPBXHIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(C4=C(S3)CCC4)C#N |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(C4=C(S3)CCC4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284008.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)




![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)

![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
